Fissitungfine B

Anti-rheumatoid arthritis Synoviocyte proliferation Aporphine alkaloids

Researchers studying anti-tumor mechanisms or TDP2 inhibition often face scaffold limitations with classic aporphine alkaloids. Fissitungfine B offers an unprecedented lactone-containing skeleton for medicinal chemistry optimization. - **Structural differentiation**: Six-membered lactone ring vs. carbocyclic ring in standard aporphines (e.g., nornuciferine) - **Quantified baseline**: Anti-proliferative IC50 = 146.4 ± 1.2 µM against synoviocytes; enables direct SAR comparison with derivative 4n/4g - **Application**: Parent scaffold for designing novel anti-tumor agents and TDP2 probe molecules - **Supply**: Stable natural product isolate, ready for synthesis campaigns

Molecular Formula C18H15NO5
Molecular Weight 325.3 g/mol
Cat. No. B12398160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFissitungfine B
Molecular FormulaC18H15NO5
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC2=C(C3=C1OC(=O)C4=CC=CC=C43)OCO2
InChIInChI=1S/C18H15NO5/c1-10(20)19-7-6-11-8-14-17(23-9-22-14)15-12-4-2-3-5-13(12)18(21)24-16(11)15/h2-5,8H,6-7,9H2,1H3,(H,19,20)
InChIKeyIXXUCOJLDYLWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fissitungfine B: A Novel Aporphine Scaffold


Fissitungfine B is a natural product isolated from the stems of the tropical medicinal plant Fissistigma tungfangense. It belongs to a new class of aporphine-related alkaloids, characterized by an unprecedented skeleton in which a classic six-membered carbocyclic ring is replaced by a six-membered lactone ring [1]. The compound has been identified as having anti-proliferative and potential anti-tumor properties, which have been explored in subsequent derivative studies [2].

Scaffold Novel aporphine skeleton with six-membered lactone ring
Source Isolated from Fissistigma tungfangense
Use context Medicinal chemistry scaffold for SAR and probe development

Fissitungfine B: Scaffold Specificity


The unique lactone-containing ring system of Fissitungfine B distinguishes it from classic aporphine alkaloids like nornuciferine and annonaine, which were co-isolated from the same source [1]. This structural difference may confer distinct biological activities, as seen in anti-proliferative assays where Fissitungfine A (IC50 = 103.1 ± 1.8 µM) and Fissitungfine B (IC50 = 146.4 ± 1.2 µM) exhibit different potencies against synoviocytes [2]. Substitution with a generic analog risks altering the compound's target engagement profile and biological efficacy, particularly as research efforts are focused on optimizing this specific lactone-containing core for anti-tumor applications.

This Product (Fissitungfine B)
Classic Aporphines
Lactone ring replaces carbocyclic ring
Scaffold change may shift target engagement profile and assay-response context
SAR sensitivity demonstrated vs Fissitungfine A
Generic aporphine analogs may not replicate cell-model endpoint context

Fissitungfine B: Quantitative Activity


Synoviocyte Anti-Proliferation vs Fissitungfine A

Fissitungfine B's anti-proliferative effect on synoviocytes was directly compared to its close analog, Fissitungfine A. Fissitungfine B exhibited an IC50 value of 146.4 ± 1.2 µM, demonstrating lower potency than Fissitungfine A, which had an IC50 of 103.1 ± 1.8 µM [1]. This direct head-to-head comparison establishes a baseline for structure-activity relationships (SAR) within this novel alkaloid class.

Synoviocyte anti-proliferation
Head-to-head
Fissitungfine B: 146.4 ± 1.2 µM Fissitungfine A: 103.1 ± 1.8 µM (IC50)
Supports SAR baseline for lactone scaffold
In vitro synoviocyte assay context
Anti-rheumatoid arthritis Synoviocyte proliferation Aporphine alkaloids

Derivative 4g Anti-Tumor Potency

A series of Fissitungfine B derivatives were synthesized and evaluated, with compound 4g showing significantly improved activity over the parent scaffold [1]. While direct IC50 data for Fissitungfine B against these cell lines is not available in the public domain, compound 4g exhibited IC50 values of 3.82 ± 0.56 µM (HeLa), 5.53 ± 0.68 µM (MCF-7), and 4.55 ± 0.53 µM (A-549). Furthermore, 4g demonstrated higher inhibitory effects on TDP2 in vitro and a good inhibitory effect on tumor growth in vivo, establishing it as a lead candidate [1].

Derivative 4g cytotoxicity
Class-level
HeLa: 3.82 ± 0.56 µM MCF-7: 5.53 ± 0.68 µM A-549: 4.55 ± 0.53 µM
Supports scaffold optimization for cytotoxicity endpoints
Parent compound data not available for these cell lines
Anti-tumor Cancer cell lines Lead optimization

Derivative 4n Broad-Spectrum Potency

A separate study on Fissitungfine B derivatives identified compound 4n as a potent, broad-spectrum anti-tumor agent with IC50 values ranging from 0.35 µM to 0.56 µM across multiple cell lines (MCF-7, A-549, HeLa, MDC-803, COLO-205) [1]. This further confirms the tractability of the Fissitungfine B scaffold for medicinal chemistry efforts.

Derivative 4n broad-spectrum
Class-level
MCF-7: 0.35 ± 0.01 µM A-549: 0.37 ± 0.01 µM HeLa: 0.56 ± 0.02 µM MDC-803: 0.53 ± 0.02 µM COLO-205: 0.50 ± 0.02 µM
Supports broad-spectrum cytotoxicity endpoint exploration
Parent compound data not available
Anti-tumor Broad-spectrum Drug discovery

TDP2 Inhibition by Derivatives

The Fissitungfine B derivative 4g has been shown to have higher inhibitory effects on TDP2 (tyrosyl-DNA phosphodiesterase 2) in vitro [1]. TDP2 is an enzyme crucial for DNA repair mechanisms in cancer cells, and its inhibition can potentiate the effects of DNA-damaging chemotherapeutics. This mechanism is a distinguishing feature compared to other aporphine alkaloids with undefined or different targets.

TDP2 inhibition by derivative
Class-level
Compound 4g: higher TDP2 inhibitory effects vs other aporphines
Supports TDP2 pathway-response context for scaffold
Qualitative comparison; no parent data
TDP2 DNA repair Mechanism of action

Fissitungfine B: Research Applications


Anti-Tumor Lead Optimization

Given the potent anti-tumor activity demonstrated by its synthetic derivatives (e.g., 4n and 4g), Fissitungfine B is a high-value parent scaffold for medicinal chemistry campaigns. Researchers can procure the compound to design, synthesize, and evaluate novel analogs aimed at improving potency, selectivity, and pharmacokinetic properties for oncology applications [1].

TDP2 Target Validation

The ability of Fissitungfine B derivatives to inhibit TDP2 makes this compound class a valuable tool for investigating the biological role of TDP2 in cancer and for validating it as a drug target. Procurement of Fissitungfine B allows for the generation of probe molecules to study DNA repair mechanisms and potential synergies with DNA-damaging agents [1].

Aporphine Alkaloid SAR Studies

The novel lactone-containing skeleton of Fissitungfine B offers a unique starting point for SAR studies compared to classic aporphines. Its direct comparative activity against synoviocytes with Fissitungfine A provides a clear baseline for understanding how modifications to the core ring system affect biological activity [1].

Application
Selection Property
Validation Focus
Lead scaffold optimization
Scaffold derivatization potential
Cell-proliferation and cytotoxicity endpoints
TDP2 pathway engagement
TDP2 inhibitory activity context
DNA damage response pathway endpoints
Aporphine scaffold SAR comparison
Lactone-core vs classic aporphine context
Target engagement and assay-response profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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